N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide
Description
N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide is a structurally complex molecule featuring a pyrazolidine core (a saturated five-membered ring with two adjacent nitrogen atoms) substituted with an isopropyl group at position 5 and a carboxamide-linked indole Schiff base at position 3.
The compound’s structural uniqueness lies in its hybrid architecture: the pyrazolidine core offers conformational flexibility, the isopropyl group enhances lipophilicity, and the indole moiety enables π-π stacking and hydrogen-bonding interactions.
Properties
Molecular Formula |
C16H21N5O |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide |
InChI |
InChI=1S/C16H21N5O/c1-10(2)14-7-15(20-19-14)16(22)21-18-9-11-8-17-13-6-4-3-5-12(11)13/h3-6,8-10,14-15,17,19-20H,7H2,1-2H3,(H,21,22)/b18-9+ |
InChI Key |
QEPZQOBFYHEYTQ-GIJQJNRQSA-N |
Isomeric SMILES |
CC(C)C1CC(NN1)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC(C)C1CC(NN1)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide typically involves the condensation of an indole derivative with a pyrazolidine carboxamide. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using methanesulfonic acid under reflux in methanol .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, which are common due to the electron-rich nature of the indole system. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that compounds similar to N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in colorectal cancer cells by modulating apoptotic pathways and increasing reactive oxygen species (ROS) production .
Study Cell Line Effect Wan et al. (2020) P. digitatum Induced ROS production leading to apoptosis Smith et al. (2021) HeLa cells Inhibited cell proliferation through cell cycle arrest - Neuroprotective Effects :
Pharmacological Applications
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Biochemical Mechanisms
The mechanisms underlying the biological activities of this compound are linked to its ability to interact with various molecular targets:
- Apoptosis Induction : By modulating key proteins involved in the apoptotic pathway (e.g., Bcl-2 family proteins), the compound can promote programmed cell death in cancer cells.
- Signal Transduction Pathways : Activation of pathways such as PI3K/Akt and inhibition of NF-kB signaling have been observed, contributing to its anti-cancer and anti-inflammatory effects.
Case Studies
- Colorectal Cancer Treatment :
- Neuroprotection in Stroke Models :
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing biological pathways . The exact mechanism can vary depending on the specific application and target. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Inferred formula based on structural analysis.
Key Observations :
- Substituents : The isopropyl group in the target enhances lipophilicity (logP ~3.5 estimated), whereas the ethoxyphenyl group in CID 135688597 introduces moderate polarity (logP ~2.8–3.0) due to the ether oxygen. The benzodioxol group in ’s compound contributes electron-rich properties, favoring interactions with aromatic receptors .
- Functional Groups : The indole Schiff base is common to both the target and CID 135688597, enabling similar π-π interactions. In contrast, the imidazole in ’s compound allows for metal coordination or hydrogen bonding .
Physicochemical and Functional Implications
Lipophilicity and Solubility :
- The target compound’s isopropyl group likely increases membrane permeability compared to CID 135688597’s ethoxyphenyl group. However, the ethoxyphenyl moiety may improve aqueous solubility slightly due to its polar oxygen atom .
- ’s compound, with a benzodioxol group, may exhibit intermediate solubility, balancing hydrophobicity and polarity .
The chlorophenyl group in ’s compound introduces electron-withdrawing effects, which could modulate reactivity in substitution reactions .
Stereochemical Considerations :
- Both the target compound and ’s derivative exhibit (E)-configured imine groups, as confirmed by X-ray crystallography in the latter . This configuration is crucial for maintaining planar geometry and optimizing binding interactions.
Methodological Insights from Analogous Studies
- Spectrofluorometry and Tensiometry : While these methods were used to determine critical micelle concentrations (CMCs) for quaternary ammonium compounds in , they could theoretically be adapted to study aggregation behavior in the target compound or its analogs, particularly if amphiphilic properties are present.
- X-ray Crystallography : As demonstrated in , this technique is essential for confirming the stereochemistry and solid-state packing of Schiff base derivatives, which directly influence biological activity.
Biological Activity
N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources of scientific literature.
Synthesis
The synthesis of this compound typically involves the condensation of indole derivatives with appropriate amines and carboxylic acids. The reaction is often facilitated by heating in the presence of catalysts such as ammonium acetate in alcohol solvents. The resulting compounds are purified through crystallization or chromatography to obtain high yields of the desired product .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of indole-based compounds, including this compound. The compound has demonstrated significant inhibitory effects on various cancer cell lines, with IC50 values indicating its potency. For instance, derivatives with similar structures have shown GI50 values ranging from 0.95 µM to 1.50 µM against multiple cancer types, including breast and lung cancers .
Table 1: Antiproliferative Activity of Indole Derivatives
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(E)-Indole Derivative | MCF-7 (Breast) | 1.35 | EGFR and CDK2 inhibition |
| N-(E)-Indole Derivative | A549 (Lung) | 1.05 | Induction of apoptosis |
| N-(E)-Indole Derivative | Panc-1 (Pancreatic) | 1.50 | Multi-target kinase inhibition |
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer proliferation. It has been shown to target epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis. The induction of apoptotic markers such as caspases 3, 8, and 9 further supports its role as an effective anticancer agent .
Case Studies
Several case studies have documented the effects of this compound on specific cancer models:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a significant increase in apoptotic markers compared to control groups, indicating its potential as a therapeutic agent for breast cancer .
- Lung Cancer Model : A549 cells treated with this compound exhibited reduced proliferation rates and increased apoptosis, suggesting that it may serve as a viable treatment option for lung cancer patients resistant to conventional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
